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Compound of Interest

Compound Name: 1,2-Dodecanediol

Cat. No.: B074227

This technical guide provides a comprehensive overview of the nuclear magnetic resonance
(NMR) and infrared (IR) spectroscopic data for 1,2-Dodecanediol. It is intended for
researchers, scientists, and drug development professionals who utilize this compound in their
work. This document details the characteristic spectral signatures of 1,2-Dodecanediol and
outlines the experimental protocols for acquiring such data.

Data Presentation

The following tables summarize the key quantitative data from the 1H NMR, 13C NMR, and IR
spectra of 1,2-Dodecanediol. This information is critical for compound identification, purity
assessment, and structural elucidation.

Table 1: 1H NMR Spectroscopic Data for 1,2-
Dodecanediol in CDCI3

Chemical Shift ()

Multiplicity Integration Assignment
Ppm
~3.68 m 1H H-2
~3.62 dd 1H H-1la
~3.43 dd 1H H-1b
~1.26-1.50 m 18H H-3 to H-11
~0.88 t 3H H-12
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Note: The exact chemical shifts and coupling constants may vary slightly depending on the
specific experimental conditions.

Table 2: 13C NMR Spectroscopic Data for 1,2-
Dod liol in CDCIA[1]

Chemical Shift (6) ppm Assignment
~72.5 C-2

~66.9 C-1

~33.5 C-3

~31.9 C-10

~29.6 C-4t0 C-9
~25.9 C-11

~22.7 C-12

~14.1 C-13

Note: The assignments are based on typical chemical shifts for aliphatic diols.

Wavenumber (cm-1) Intensity Assignment

O-H stretch (hydrogen-

~3350 Strong, Broad
bonded)
~2920 Strong C-H stretch (asymmetric, CH2)
~2850 Strong C-H stretch (symmetric, CH2)
~1465 Medium C-H bend (scissoring, CH2)
C-O stretch (secondary
~1060 Strong
alcohol)
~1030 Strong C-O stretch (primary alcohol)
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Note: The IR data is typically acquired using an Attenuated Total Reflectance (ATR) accessory.

Experimental Protocols

The following are detailed methodologies for acquiring the NMR and IR spectra of 1,2-
Dodecanediol.

1H and 13C NMR Spectroscopy

1. Sample Preparation:
» Weigh approximately 10-20 mg of 1,2-Dodecanediol into a clean, dry vial.

e Add approximately 0.7 mL of deuterated chloroform (CDCI3) containing 0.03% v/v
tetramethylsilane (TMS) as an internal standard.

o Vortex the mixture until the sample is fully dissolved.

o Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

2. Instrumentation and Data Acquisition:

e The spectra are acquired on a 400 MHz (or higher) NMR spectrometer.

e 1H NMR:

o

A standard single-pulse experiment is used.

[¢]

The spectral width is set to approximately 12 ppm, centered around 6 ppm.

o

A relaxation delay of 1-2 seconds is employed.

[e]

Typically, 16 to 32 scans are acquired to ensure a good signal-to-noise ratio.

e 13C NMR:

o A proton-decoupled pulse sequence is used to simplify the spectrum.

o The spectral width is set to approximately 220 ppm.
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o Alonger relaxation delay of 5-10 seconds is used to ensure accurate integration of all
carbon signals.

o A significantly larger number of scans (e.g., 1024 or more) is required due to the low
natural abundance of the 13C isotope.

3. Data Processing:
e The acquired Free Induction Decay (FID) is Fourier transformed.
e The spectra are phase-corrected and baseline-corrected.

o The chemical shifts are referenced to the TMS signal at 0.00 ppm for 1H NMR and the
residual CDCI3 signal at 77.16 ppm for 13C NMR.

Infrared (IR) Spectroscopy

1. Sample Preparation:

e As 1,2-Dodecanediol is a solid at room temperature, the spectrum is conveniently acquired
using an Attenuated Total Reflectance (ATR) accessory.

o A small amount of the solid sample is placed directly onto the ATR crystal.

e The pressure arm is lowered to ensure good contact between the sample and the crystal.
2. Instrumentation and Data Acquisition:

e A Fourier-Transform Infrared (FTIR) spectrometer is used for analysis.

e A background spectrum of the clean, empty ATR crystal is recorded first.

e The sample spectrum is then acquired over a range of 4000 to 400 cm-1.

» To improve the signal-to-noise ratio, 16 to 32 scans are typically co-added.

3. Data Processing:

o The final spectrum is presented as transmittance or absorbance versus wavenumber (cm-1).
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e The background spectrum is automatically subtracted from the sample spectrum.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of 1,2-

Dodecanediol.
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Caption: Workflow for Spectroscopic Analysis of 1,2-Dodecanediol.

 To cite this document: BenchChem. [Spectroscopic Data of 1,2-Dodecanediol: An In-depth
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b074227#spectroscopic-data-of-1-2-dodecanediol-
nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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